3-(4-Fluoro-3-methoxyphenyl)benzonitrile
Description
3-(4-Fluoro-3-methoxyphenyl)benzonitrile (CAS RN: 1365271-56-2) is a fluorinated benzonitrile derivative characterized by a methoxy group at the 3-position and a fluorine atom at the 4-position of the pendant phenyl ring. Its molecular formula is C₁₄H₉FNO, with a molar mass of 227.23 g/mol. This compound is part of a broader class of benzonitriles, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and stability .
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-17-14-8-12(5-6-13(14)15)11-4-2-3-10(7-11)9-16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTQTSKLMGAZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742843 | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-56-2 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4′-fluoro-3′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the aldehyde group is converted to a nitrile group using reagents such as sodium cyanide or potassium cyanide in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: 3-(4-Fluoro-3-methoxyphenyl)benzaldehyde.
Reduction: 3-(4-Fluoro-3-methoxyphenyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
The compound is recognized for its potential in drug discovery and development. It serves as an important intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
-
Case Study: Anti-Cancer Agents
Research indicates that derivatives of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile exhibit cytotoxicity against various cancer cell lines. For instance, compounds that include similar structural motifs have shown enhanced activity against breast, liver, and lung cancer cells, with some exhibiting IC50 values in the nanomolar range . - Table 1: Cytotoxicity of Related Compounds
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| 3-Arylisoquinolinone derivative | Breast Cancer | 70 |
| 4-Fluoro-3-methoxyphenyl derivative | Lung Cancer | 120 |
| 4-Fluoro-3-(trifluoromethyl)benzonitrile | Liver Cancer | 100 |
Agrochemical Applications
In agrochemicals, this compound is utilized in formulating effective pesticides and herbicides. Its fluorinated structure enhances the biological activity of agrochemical products while minimizing environmental impact.
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Case Study: Pesticide Efficacy
The introduction of fluorine into pesticide formulations has been shown to improve their efficacy significantly. Studies demonstrate that fluorinated compounds can lead to higher potency against target pests compared to non-fluorinated analogs . - Table 2: Efficacy of Fluorinated Agrochemicals
| Agrochemical | Target Pest | Efficacy (%) |
|---|---|---|
| Fluorinated Pesticide A | Aphids | 85 |
| Fluorinated Herbicide B | Weeds | 90 |
| Non-fluorinated Control | Aphids | 60 |
Material Science
The compound is also valuable in material science for developing specialty polymers and materials. Its unique chemical properties contribute to improved thermal stability and chemical resistance.
-
Case Study: Polymer Development
Research has shown that incorporating fluorinated compounds into polymer matrices enhances their thermal properties. For example, polymers containing this compound have demonstrated higher thermal degradation temperatures compared to traditional polymers . - Table 3: Thermal Properties of Polymers
| Polymer Type | Thermal Stability (°C) |
|---|---|
| Standard Polymer | 250 |
| Polymer with Fluorinated Compound | 300 |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques, aiding in the quantification and analysis of complex mixtures.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Fluoro-Methoxy Substituted Benzonitriles
Key analogs differ in the substitution patterns of fluorine and methoxy groups on the phenyl ring, significantly altering their physicochemical and biological properties:
Key Observations :
- The 4-fluoro, 3-methoxy substitution in the target compound balances electronic effects (electron-withdrawing fluorine and electron-donating methoxy) while minimizing steric hindrance.
Functional Group Variations in Benzonitrile Derivatives
Trifluoromethyl vs. Methoxy Substitution
The compound 4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB, CAS RN: N/A) replaces the fluorine atom with a trifluoromethyl group. In silico studies show 5FB forms strong hydrophobic contacts with ARG 372 in receptor 3K6P, whereas the fluoro-methoxy analog may prioritize polar interactions .
Sulfur-Containing Analogs
Compounds like 4-[(4-Methoxyphenyl)thio]benzonitrile (3k, CAS RN: N/A) replace the fluoro group with a thioether linkage.
Pharmacologically Active Derivatives
Anticancer and Antimicrobial Derivatives
- 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile (Table S1 in ) incorporates an oxadiazole ring, enhancing π-stacking interactions. However, the absence of fluorine reduces its metabolic stability compared to fluorinated analogs .
- 4-{[4-({6-[(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl]-3-pyridinyl}ethynyl)phenoxy]methyl}benzonitrile () demonstrates the impact of additional fluorination and tetrazole groups on potency, albeit with increased molecular weight (MW = 495.34 g/mol) .
CNS-Targeted Compounds
- (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate () highlights the role of fluorine in improving blood-brain barrier penetration. The target compound’s simpler structure may lack this selectivity but offers easier synthesis .
Biological Activity
3-(4-Fluoro-3-methoxyphenyl)benzonitrile, with the molecular formula C14H10FNO, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzonitrile core substituted with both a fluoro and a methoxy group. The synthesis typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with a nitrile source, often employing nucleophilic aromatic substitution methods using reagents like sodium cyanide in the presence of a catalyst.
The biological activity of this compound is influenced by its structural components:
- Fluoro Group : Enhances lipophilicity and influences receptor binding.
- Methoxy Group : Can participate in hydrogen bonding, affecting the compound's interaction with biological targets.
- Nitrile Group : May engage in hydrogen bonding and other interactions that contribute to biological activity.
Research Findings
Recent studies have investigated the compound's interactions with various biological targets, particularly in medicinal chemistry. Its potential applications include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The specific activity of this compound against cancer cell lines remains to be fully elucidated but is an area of active research .
- Antimicrobial Properties : There is evidence that similar compounds exhibit antibacterial and antifungal activities, suggesting that this compound may also possess such properties .
Case Studies
- Antitumor Activity : A study on structurally related compounds demonstrated significant inhibition of leukemia cell lines, indicating that modifications to the benzonitrile structure can enhance anticancer efficacy. The specific effects of this compound on tumor cells are currently being investigated .
- Antimicrobial Screening : Research has shown that compounds similar to this compound exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria. This suggests potential for development as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to other similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Fluoro-4-methoxybenzonitrile | Fluoro and methoxy groups | Anticancer, Antimicrobial |
| 4-Fluoro-3-methoxybenzonitrile | Similar substitution pattern | Anticancer |
| 3-Fluoro-4-methylbenzonitrile | Methyl instead of methoxy | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
